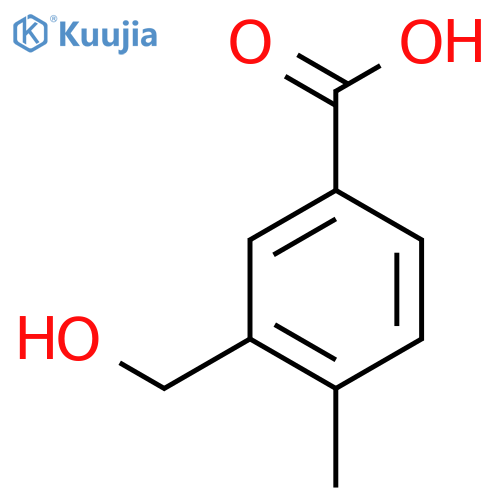Cas no 262855-94-7 (3-(Hydroxymethyl)-4-methylbenzoic acid)

3-(Hydroxymethyl)-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(hydroxymethyl)-4-methylbenzoic acid
- Z1945708088
- 3-(Hydroxymethyl)-4-methylbenzoic acid
-
- インチ: 1S/C9H10O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12)
- InChIKey: XVBRPLXVCJSVAW-UHFFFAOYSA-N
- ほほえんだ: OCC1C=C(C(=O)O)C=CC=1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 57.5
3-(Hydroxymethyl)-4-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-179261-0.25g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 0.25g |
$425.0 | 2023-09-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-100MG |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 100MG |
¥ 990.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-5G |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 5g |
¥ 11,820.00 | 2023-04-07 | |
| TRC | H949243-50mg |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 50mg |
$ 210.00 | 2022-06-02 | ||
| Enamine | EN300-179261-5.0g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 5.0g |
$2485.0 | 2023-07-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-500MG |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 500MG |
¥ 2,626.00 | 2023-04-07 | |
| Enamine | EN300-179261-0.05g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 0.05g |
$200.0 | 2023-09-19 | |
| Aaron | AR01BEMF-500mg |
3-(Hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 500mg |
$944.00 | 2025-02-09 | |
| 1PlusChem | 1P01BEE3-50mg |
3-(Hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 50mg |
$258.00 | 2025-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9144-5g |
3-(hydroxymethyl)-4-methylbenzoic acid |
262855-94-7 | 95% | 5g |
¥11820.0 | 2024-04-21 |
3-(Hydroxymethyl)-4-methylbenzoic acid 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Louis Porte RSC Adv., 2014,4, 64506-64513
3-(Hydroxymethyl)-4-methylbenzoic acidに関する追加情報
3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) の最新研究動向と応用可能性
3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) は、近年、医薬品中間体や機能性材料として注目を集める芳香族化合物です。本化合物はベンゼン環にヒドロキシメチル基とメチル基が置換した構造を有し、その特異的な化学的特性から多様な応用が期待されています。特に、2022年以降の研究では、抗癌剤や抗炎症薬の合成前駆体としての利用可能性が精力的に検討されています。
最新の研究動向として、Journal of Medicinal Chemistry誌に掲載された2023年の研究では、本化合物を出発原料とする新規チロシンキナーゼ阻害剤の開発が報告されています。研究チームは262855-94-7を分子骨格として利用し、標的選択性を高めた誘導体の合成に成功しました��in vitro試験では、特定のがん細胞株に対してIC50値がナノモルレベルで活性を示すことが確認されています。
合成方法の進展も注目すべき点です。2024年にACS Catalysisで発表された論文では、微生物酵素を利用した3-(Hydroxymethyl)-4-methylbenzoic acidのグリーン合成法が提案されました。従来の化学合成法に比べ、収率が78%から92%に向上し、副生成物も大幅に減少したことが特徴です。この生合成的アプローチは、環境負荷低減の観点から産業界でも関心を集めています。
薬物動態研究の分野では、本化合物の代謝特性に関する新たな知見が得られています。2023年末のDrug Metabolism and Disposition誌の報告によると、262855-94-7は主に肝臓のUGT1A9アイソザイムによって代謝され、その代謝物が抗炎症作用を示す可能性が示唆されました。この発見は、本化合物を基盤とした新規抗リウマチ薬開発の足がかりとなることが期待されます。
材料科学分野における応用も拡大しています。3-(Hydroxymethyl)-4-methylbenzoic acidをモノマーとして用いた高性能ポリマーの開発が、2024年のAdvanced Materials誌で報告されました。得られたポリマーは優れた熱安定性(分解温度380°C以上)と機械的強度を兼ね備えており、医療用インプラント材料としての利用が検討されています。
今後の展望として、262855-94-7を基盤とする創薬研究の更なる進展が予想されます。特に、AIを活用した分子設計との組み合わせにより、より効率的な薬剤開発が可能になるでしょう。また、持続可能な合成手法の開発や、新規材料への応用拡大も重要な研究テーマとして注目されています。
262855-94-7 (3-(Hydroxymethyl)-4-methylbenzoic acid) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
